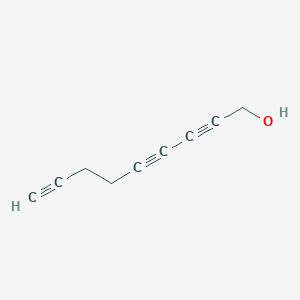

Nona-2,4,8-triyn-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

62516-43-2 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

nona-2,4,8-triyn-1-ol |

InChI |

InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-4,9H2 |

InChI Key |

OIXYJGWFMIIWCN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC#CC#CCO |

Origin of Product |

United States |

Occurrence, Isolation, and Taxonomic Distribution of Nona 2,4,8 Triyn 1 Ol

Chemodiversity of Nona-2,4,8-triyn-1-OL Analogues within Natural Systems:There is no specific information on the structural analogues of this compound found in nature.

Due to the absence of specific data for each of the mandated sections and the strict instruction to not introduce information outside the provided outline, the generation of the requested article is not feasible at this time. Further primary research would be required to establish the scientific details necessary to fulfill this request.

Biosynthetic Pathways and Genetic Elucidation of Nona 2,4,8 Triyn 1 Ol

Proposed Biosynthetic Route Elucidation through Precursor Labeling Studies

The foundational understanding of polyacetylene biosynthesis comes from isotopic tracer experiments conducted between 1960 and 1990, which demonstrated that these compounds are primarily derived from fatty acid precursors. nih.gov Early studies on fungi, such as Polyporus anthracophilus, used [1-¹⁴C]acetate as a precursor. These experiments revealed a distinct labeling pattern in the resulting polyacetylenes, confirming their origin from the head-to-tail assembly of acetate units, characteristic of fatty acid synthesis. nih.gov

The proposed biosynthetic route to Nona-2,4,8-triyn-1-OL begins with a common C18 fatty acid, oleic acid. The pathway, often referred to as the crepenynate pathway, proceeds through a series of desaturation steps to form triple bonds, followed by subsequent modifications and potential chain shortening to yield the C9 final product. nih.gov While direct labeling studies on this compound are not extensively documented, the well-established principles of fungal polyacetylene biosynthesis provide a robust framework for its proposed formation. semanticscholar.org

The key enzymatic step in the biosynthesis of polyacetylenes is the introduction of carbon-carbon triple bonds (alkynylation) into a fatty acid chain. This transformation is catalyzed by a specialized group of enzymes known as fatty acid desaturases (FADs), often referred to as acetylenases. researchgate.net These enzymes are typically membrane-bound and are responsible for converting single bonds to double bonds, and subsequently, double bonds to triple bonds. mdpi.com

The process begins with the conversion of oleic acid (a C18:1 fatty acid) to linoleic acid (C18:2) by a Δ12-desaturase. researchgate.net Following this, a divergent and specialized FAD, a Δ12-acetylenase, acts on linoleic acid to form the first triple bond, yielding crepenynic acid. researchgate.net This conversion of an olefinic bond to an acetylenic bond is a hallmark of this pathway. mdpi.com The formation of the additional triple bonds in this compound is presumed to occur through the action of similar, sequential desaturase/acetylenase enzymes acting on the fatty acid chain.

Based on the crepenynate pathway active in fungi, several key intermediates can be identified in the biosynthesis leading towards this compound. nih.gov The progression starts from primary metabolism and proceeds through increasingly unsaturated fatty acids.

Table 1: Proposed Key Intermediates in the Biosynthesis of this compound

| Intermediate | Chemical Formula | Role in Pathway |

| Oleic Acid | C₁₈H₃₄O₂ | Primary C18 precursor from fatty acid synthesis. |

| Linoleic Acid | C₁₈H₃₂O₂ | Product of the first desaturation step, substrate for acetylenase. |

| Crepenynic Acid | C₁₈H₃₀O₂ | First intermediate containing a triple bond, product of Δ12-acetylenase. |

| Dehydrocrepenynic Acid | C₁₈H₂₈O₂ | A further desaturated intermediate, precursor to more complex polyacetylenes. ohiolink.edu |

Following the formation of C18 polyacetylenic precursors like crepenynic and dehydrocrepenynic acid, the pathway must diverge to produce the C9 skeleton of this compound. This is likely achieved either through the action of a fatty acid desaturase/acetylenase system that has specificity for shorter chain lengths or through chain-shortening mechanisms like β-oxidation, which would cleave the C18 chain from the carboxyl end to yield a C9 product. researchgate.net

Enzymatic Catalysis and Mechanistic Insights into Biosynthetic Steps

The enzymatic catalysis of triple bond formation is a complex oxidative reaction. Fatty acid desaturases and acetylenases are non-heme, di-iron enzymes that require molecular oxygen and a reductant, typically NADH or NADPH, to function. mdpi.com The proposed mechanism involves the stepwise abstraction of four hydrogen atoms from two adjacent carbons to convert a single bond into a triple bond.

The catalytic cycle is believed to proceed as follows:

The di-iron center in the enzyme activates molecular oxygen.

The enzyme abstracts two hydrogen atoms from the fatty acid substrate to form a double bond (desaturation).

For acetylenase activity, the enzyme performs a second, similar dehydrogenation at the same position to convert the double bond into a triple bond.

This process is distinct from the elimination reactions seen in some polyketide-derived pathways and represents a unique biochemical strategy for alkyne formation. mdpi.com

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters Encoding this compound Production

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often located together in the genome in a contiguous locus known as a Biosynthetic Gene Cluster (BGC). This co-location facilitates the co-regulation of all the necessary enzymes for the pathway. While the specific BGC for this compound has not been fully characterized, it is anticipated to contain the core genes essential for polyacetylene synthesis.

Based on analyses of related pathways, a putative BGC for this compound would be expected to encode:

Fatty Acid Desaturase (FAD2)-like enzymes: Genes for the Δ12-desaturase and multiple acetylenases responsible for creating the triple bonds.

Accessory enzymes: Potentially including reductases, oxygenases, or tailoring enzymes for final modifications.

Transcription factors: Regulatory proteins that control the expression of the gene cluster.

The identification of a Δ12-acetylenase from the basidiomycete Cantharellus formosus provides genetic evidence for these key enzymes in fungi. researchgate.net Transcriptomic studies in other polyacetylene-producing organisms, such as carrot, have shown that FAD2-like genes are highly co-expressed in tissues where these metabolites accumulate, supporting the coordinated action of these enzymes. nih.gov

In Vitro Reconstitution and Heterologous Expression of this compound Biosynthetic Enzymes

Confirming the function of enzymes involved in biosynthetic pathways often relies on their expression in a foreign host (heterologous expression) or their characterization in a cell-free system (in vitro reconstitution). The yeast Saccharomyces cerevisiae is a common host for expressing and characterizing fungal fatty acid desaturases due to its well-understood lipid metabolism. ohiolink.edu

For instance, the Δ12-acetylenase from the fungus Cantharellus formosus was functionally characterized through heterologous expression. researchgate.net Similarly, yeast expression systems have been optimized to study FAD2-type desaturases from other fungi, such as Fistulina hepatica, to identify acetylenase activity. ohiolink.edu These studies typically involve introducing the candidate gene into yeast and then analyzing the host's lipid profile for the appearance of new, expected products like crepenynic acid when fed the appropriate precursor, such as linoleic acid. Such experiments are crucial for definitively linking a gene to a specific biosynthetic step and are a key strategy for unraveling the complete pathway to this compound.

Table 2: Summary of Key Enzymes and Functions in Polyacetylene Biosynthesis

| Enzyme Class | Specific Function | Substrate(s) | Product(s) |

| Δ12-Oleate Desaturase | Introduces a double bond at the C-12 position. | Oleic Acid | Linoleic Acid |

| Δ12-Fatty Acid Acetylenase | Converts a double bond at the C-12 position to a triple bond. | Linoleic Acid | Crepenynic Acid |

| Additional Desaturases | Introduce further double or triple bonds along the fatty acid chain. | Crepenynic Acid / Derivatives | Highly unsaturated polyacetylenes |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Analysis of Nona 2,4,8 Triyn 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. researchgate.net For Nona-2,4,8-triyn-1-OL (C₉H₈O), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides critical information about the molecule's structure. Electron ionization (EI) would likely induce characteristic cleavages. The fragmentation of long-chain alcohols often involves the loss of water (M-18) and cleavage of bonds adjacent to the functional groups. spectrabase.com For this compound, key fragmentation pathways would be expected to involve the cleavage of the C-C bonds in the aliphatic portion of the chain and fragmentation characteristic of the polyyne system. Tandem mass spectrometry (MS/MS) studies on similar polyacetylenes have shown distinct fragmentation pathways involving cleavage at various points along the carbon chain. nist.gov

Table 1: Expected HRMS Data for this compound

| Ion Formula | Calculated m/z | Expected Abundance | Description |

|---|---|---|---|

| [C₉H₈O]⁺ | 132.05751 | High | Molecular Ion |

| [C₉H₇O]⁺ | 131.04969 | Moderate | Loss of H radical |

| [C₉H₅]⁺ | 113.03912 | Moderate | Loss of H₂O and H |

| [C₇H₅]⁺ | 89.03912 | High | Fragmentation of the polyyne chain |

Note: This table is interactive and presents expected data based on the principles of mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity, Conformation, and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. researchgate.net Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, the complete connectivity of this compound can be established.

¹H NMR: The proton spectrum would show distinct signals for the terminal alkyne proton (≡C-H), the protons on the carbon adjacent to the hydroxyl group (-CH₂OH), and the methylene (B1212753) protons situated between the triple bonds. The terminal alkyne proton is expected to resonate at a characteristic upfield shift due to magnetic anisotropy of the triple bond.

¹³C NMR: The carbon spectrum would reveal signals for the sp-hybridized carbons of the three alkyne units and the sp³-hybridized carbons of the methylene groups and the carbon bearing the hydroxyl group. The chemical shifts of the sp-hybridized carbons provide information about the electronic environment of the polyyne chain. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming adjacent methylene groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton.

Table 2: Expected ¹H NMR Data for this compound (in CDCl₃)

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~4.2 | t | ~2.0 |

| H-6 | ~2.5 | t | ~2.5 |

| H-7 | ~2.4 | t | ~2.5 |

Table 3: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~51.0 |

| C-2 | ~75.0 |

| C-3 | ~65.0 |

| C-4 | ~78.0 |

| C-5 | ~64.0 |

| C-6 | ~19.0 |

| C-7 | ~18.0 |

| C-8 | ~68.0 |

Note: These tables are interactive and present expected data based on typical chemical shifts for similar functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, strong peak around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretches would appear as weak to medium bands in the 2100-2260 cm⁻¹ region. A strong C-O stretching band would be visible around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C stretching vibrations of the polyyne chain, which may be weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. nih.govacs.org This makes Raman an excellent complementary technique for characterizing the polyacetylene backbone.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (broad, strong) | Weak |

| ≡C-H | Stretch | ~3300 (sharp, strong) | Moderate |

| C≡C | Stretch | 2100-2260 (weak-medium) | Strong |

| C-H (sp³) | Stretch | 2850-2960 (medium) | Moderate |

Note: This table is interactive and presents expected data based on characteristic group frequencies.

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization within the Polyacetylene System

UV-Visible spectroscopy probes the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. wikipedia.org The conjugated system of three triple bonds in this compound constitutes a chromophore that will absorb UV radiation. As the extent of conjugation in a polyyne or polyene system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. nih.gov This results in absorption at longer wavelengths (a bathochromic shift). While a single alkyne absorbs in the far UV, the conjugated triyne system in this compound is expected to show absorption maxima (λmax) in the accessible near-UV region, likely exhibiting fine vibrational structure characteristic of polyacetylenes.

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules. nih.gov These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light. Since the structure of this compound is achiral, it would not exhibit any CD or ORD signals. These methods would only become applicable if the molecule were derivatized with a chiral reagent or if it formed a complex with a chiral host, inducing a helical conformation in the polyacetylene chain. nih.gov

X-Ray Crystallography for Solid-State Structural Conformation (if crystalline derivatives are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be obtained. nih.govmdpi.com For a small, flexible molecule like this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining crystals suitable for X-ray diffraction could be challenging. It would likely be necessary to prepare a crystalline derivative, for example, by forming an ester with a bulky aromatic acid. If a suitable crystal were obtained, the analysis would provide exact bond lengths, bond angles, and information about the molecule's conformation and intermolecular interactions (such as hydrogen bonding) in the crystal lattice. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Comprehensive Profiling of this compound in Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of target compounds in complex matrices, such as natural product extracts or reaction mixtures. nih.govnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): If this compound is sufficiently volatile and thermally stable, GC-MS could be employed. The compound would first be separated from other components on a GC column, and the eluting peak would be analyzed by a mass spectrometer, providing both retention time for identification and a mass spectrum for structural confirmation. Derivatization of the alcohol group might be necessary to improve volatility.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful and versatile technique for analyzing polyacetylenes. nist.gov The compound would be separated using HPLC, and the mass spectrometer would provide detection with high sensitivity and selectivity. nist.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly specific method for quantifying the compound even at trace levels.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC separation with NMR detection. It allows for the acquisition of complete NMR spectra of compounds as they elute from the column, providing unambiguous structure elucidation of components within a mixture without the need for prior isolation.

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of Nona 2,4,8 Triyn 1 Ol

Reactions Involving the Alkyne Moieties of Nona-2,4,8-triyn-1-OL

The three alkyne groups in this compound are the primary sites of reactivity. The conjugated system of the 2,4-diyne portion and the terminal 8-yne exhibit distinct reactivity profiles, which can be selectively targeted under appropriate reaction conditions.

Hydration: The addition of water to the alkyne moieties of this compound typically requires a catalyst, such as a mercury(II) salt in aqueous acid. The regioselectivity of the hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. For the terminal alkyne at the C-8 position, this would lead to the formation of a methyl ketone. The internal alkynes at C-2 and C-4 would yield ketones. The initial product of hydration is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org The reaction proceeds through a vinyl carbocation intermediate, which is attacked by water. libretexts.orglibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkynes also follows Markovnikov's rule. organicchemistrytutor.comchemistrysteps.comlibretexts.org The hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. With a terminal alkyne like the one at C-8, the halogen will add to the C-8 position. The reaction can proceed once to form a vinyl halide or twice to form a geminal dihalide if two equivalents of HX are used. The mechanism is thought to involve a termolecular process to avoid the formation of a high-energy vinyl cation. khanacademy.orgyoutube.com

Electrophilic Addition: Other electrophilic reagents can also add across the triple bonds. While alkynes are generally less reactive than alkenes towards electrophiles due to the formation of a less stable vinyl carbocation intermediate, these reactions do occur, often requiring catalysts. wikipedia.orgic.ac.ukchemistrysteps.com The addition of halogens (Br₂, Cl₂) can occur to yield di- or tetra-haloalkenes.

| Reaction | Reagents | Product Type | Regioselectivity |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov |

| Hydrohalogenation | HX (X = Cl, Br, I) | Vinyl halide, Geminal dihalide | Markovnikov |

| Halogenation | X₂ (X = Cl, Br) | Dihaloalkene, Tetrahaloalkane | N/A |

[2+2+2] Cycloaddition: The three alkyne units of this compound make it an ideal substrate for intramolecular [2+2+2] cycloaddition reactions. researchgate.netwikipedia.org This type of reaction, typically catalyzed by transition metals like rhodium, cobalt, or ruthenium, can lead to the formation of a benzene ring. researchgate.netwikipedia.orgrsc.org The intramolecular nature of the reaction with a triyne substrate can lead to the efficient construction of complex polycyclic aromatic compounds.

| Reaction Type | Reactant | Catalyst | Product |

| Intramolecular [2+2+2] Cycloaddition | This compound | Transition metal (e.g., Rh, Co, Ru) | Fused aromatic ring system |

| Diels-Alder Reaction | Diene | Heat or Lewis Acid | Substituted cyclohexadiene derivative |

Oxidative Transformations: The alkyne moieties are susceptible to oxidation, which can lead to cleavage of the carbon-carbon triple bond. Strong oxidizing agents like ozone or potassium permanganate can cleave the alkynes to produce carboxylic acids. Milder oxidation conditions are required to avoid degradation of the entire molecule.

Reductive Transformations: The triple bonds of this compound can be selectively reduced.

Complete Reduction: Catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C) will reduce all three triple bonds to single bonds, yielding nonan-1-ol. libretexts.orglibretexts.org

Partial Reduction to cis-Alkenes: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), allows for the stereoselective reduction of the alkynes to cis-alkenes. wikipedia.orgresearchgate.netpearson.comthieme-connect.de This would convert the triyne to a triene.

Partial Reduction to trans-Alkenes: Dissolving metal reduction, for example with sodium in liquid ammonia, results in the formation of trans-alkenes. wisc.edu

| Reaction | Reagents | Product | Stereochemistry |

| Complete Hydrogenation | H₂, Pt or Pd/C | Alkane (Nonan-1-ol) | N/A |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | Alkene | cis |

| Dissolving Metal Reduction | Na, NH₃(l) | Alkene | trans |

Olefin Metathesis: While olefin metathesis traditionally involves the reaction between two double bonds, a variation known as enyne metathesis can occur between an alkene and an alkyne. beilstein-journals.orgnih.govorganic-chemistry.org this compound could potentially undergo enyne metathesis in the presence of an alkene and a suitable catalyst, such as a Grubbs catalyst, to form a conjugated diene. This reaction expands the carbon framework and introduces new functionalities.

Cross-Coupling Strategies: The terminal alkyne at the C-8 position is particularly useful for cross-coupling reactions. The Sonogashira coupling is a prominent example, where the terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. libretexts.orgwikipedia.orgjk-sci.comalmerja.comorganic-chemistry.org This reaction is highly versatile for the synthesis of more complex conjugated systems.

| Reaction | Coupling Partner | Catalysts | Product |

| Enyne Metathesis | Alkene | Grubbs Catalyst (Ru-based) | Conjugated diene |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, base | Disubstituted alkyne |

Reactions Involving the Hydroxyl Group of this compound

The primary hydroxyl group at the C-1 position behaves as a typical primary alcohol, but its proximity to the conjugated diyne system can influence its reactivity.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This reaction is often catalyzed by an acid or a base.

Etherification: The Williamson ether synthesis provides a route to form an ether from the hydroxyl group. masterorganicchemistry.combyjus.comkhanacademy.org This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comacsgcipr.org

Amidation: Direct conversion of the primary alcohol to an amide can be achieved through oxidative amidation. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org This transformation typically involves a transition metal catalyst, such as ruthenium, and proceeds by the in-situ oxidation of the alcohol to an aldehyde, which then reacts with an amine to form an amide. organic-chemistry.orgorganic-chemistry.org

| Reaction | Reagents | Product |

| Esterification | Carboxylic acid (or derivative), Acid/Base catalyst | Ester |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |

| Oxidative Amidation | Amine, Transition metal catalyst (e.g., Ru) | Amide |

Oxidation to Carbonyl Compounds and Further Derivatization

Detailed research findings on the oxidation of this compound to form corresponding carbonyl compounds, such as aldehydes or carboxylic acids, are not available in the public domain. The reactivity of the triple bonds and the terminal alkyne in "this compound" under various oxidative conditions has not been documented. General principles of alcohol oxidation suggest that the primary alcohol group could be oxidized. libretexts.orglibretexts.orgyoutube.com However, without specific studies on this molecule, any discussion would be speculative.

Nucleophilic Substitution and Elimination Reactions

There is no specific information available concerning the nucleophilic substitution and elimination reactions of this compound. The presence of multiple triple bonds could influence the reactivity of the hydroxyl group and the adjacent carbon atoms, but no studies have been found to detail these specific transformations. General mechanisms for nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) in alcohols are well-established, but their applicability and outcomes for this specific polyyne alcohol are unknown. youtube.commasterorganicchemistry.comyoutube.comchemguide.co.ukchemguide.co.uksavemyexams.comyoutube.comchemguide.co.ukyoutube.com

Intramolecular Rearrangements and Cyclization Pathways (e.g.,nih.govorganic-chemistry.org-hydrogen shifts, radical cyclizations)

Scientific literature detailing intramolecular rearrangements, such as nih.govorganic-chemistry.org-hydrogen shifts or radical cyclizations, for this compound could not be located. The potential for such reactions exists due to the molecule's structure, but no experimental or theoretical studies have been published to confirm these pathways.

Photochemical and Thermal Stability and Degradation Mechanisms

Information on the photochemical and thermal stability of this compound is not available. The degradation mechanisms under the influence of light or heat have not been investigated or reported in the available resources. For a related compound, 1-Nonanol, it is known that when heated to decomposition it emits acrid smoke and irritating fumes. nih.gov

Reactivity with Biological Nucleophiles and Electrophiles (e.g., thiols, amines, reactive oxygen species)

There are no research findings on the reactivity of this compound with biological nucleophiles and electrophiles. Studies concerning its interactions with biologically relevant molecules such as thiols, amines, or reactive oxygen species have not been documented.

Table of Compounds Mentioned

Since no specific reactions or related compounds for this compound were discussed in the article, a table of mentioned compounds is not applicable.

Molecular Mechanisms of Nona 2,4,8 Triyn 1 Ol S Interactions at the Subcellular Level

Investigation of Molecular Target Engagement and Binding Affinities

Polyacetylenic alcohols, a class of compounds to which Nona-2,4,8-triyn-1-OL belongs, are known for their diverse biological activities, which stem from their interactions with various subcellular components. researchgate.net The unique structural feature of multiple acetylene (triple) bonds confers significant reactivity and specific spatial arrangements that facilitate engagement with molecular targets.

While direct studies on this compound are absent, research on related polyacetylenes, such as falcarinol, provides insights into potential interactions with nucleic acids. In vitro studies using human colon cancer cells (CaCo-2) have demonstrated that falcarinol can induce DNA damage. acs.org At concentrations above 10 μM, falcarinol significantly increased DNA single-strand breakage. This effect is part of a biphasic response, where lower concentrations did not damage DNA and even appeared to be pro-proliferative. acs.org The exact mechanism of DNA damage was not elucidated but could involve oxidative stress or other cellular responses to the compound.

Table 1: Effect of Falcarinol on DNA Integrity in CaCo-2 Cells

| Concentration (μM) | Effect on DNA Strand Breakage |

|---|---|

| 0.5 - 10 | Decreased basal DNA strand breakage |

Data compiled from studies on the polyacetylene falcarinol. acs.org

The bioactivity of polyacetylenic alcohols is frequently attributed to their ability to bind to and modulate the function of proteins and enzymes.

Cicutoxin , a C17-polyacetylene with hydroxyl groups, is a potent noncompetitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor. wikipedia.org It is believed to bind to the same site as GABA on the receptor's beta domain, preventing the channel from opening and thus blocking the flow of chloride ions. This leads to constant cellular depolarization and hyperactivity. wikipedia.org Furthermore, cicutoxin has been shown to be a potent, dose-dependent, and reversible blocker of potassium (K+) channels in T lymphocytes, with an EC50 of 1.8 x 10-5 mol/l. nih.gov This blockage inhibits the K+ channel-dependent proliferation of these immune cells. nih.gov

Falcarindiol , another well-studied polyacetylene diol, acts as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ). researchgate.net Molecular docking studies suggest that falcarindiol binds within the ligand-binding domain (LBD) of PPARγ, forming hydrogen bonds and hydrophobic contacts. researchgate.net This interaction leads to the upregulation of PPARγ target genes involved in adipocyte differentiation and glucose metabolism. nih.gov

The interaction of C14-polyacetylene compounds with the Transient Receptor Potential Channel A1 (TRPA1) protein has been studied through in silico models. These studies suggest that binding is primarily driven by van der Waals dispersion interactions with nonpolar residues, with minimal electrostatic interactions. nih.gov

The lipophilic nature of the long carbon chain in polyacetylenic alcohols suggests a strong interaction with lipid bilayers of cell membranes. The hydrophobic characteristics of cicutoxin, for example, are thought to enable its passage through the skin. wikipedia.org Although detailed in vitro membrane permeability studies for simple triyne alcohols are scarce, the general principle is that the hydrophobic portions of these molecules can intercalate into the lipid bilayer. This interaction can alter membrane fluidity and permeability. The presence of a polar alcohol group would likely anchor that end of the molecule near the hydrophilic head groups of the phospholipids, while the hydrocarbon tail interacts with the fatty acid chains within the membrane core.

Modulatory Effects on Isolated Signal Transduction Pathways and Receptor Systems

By engaging with specific protein targets, polyacetylenic alcohols can significantly modulate cellular signaling pathways.

The interaction of cicutoxin with GABAA receptors directly impacts inhibitory neurotransmission in the central nervous system. wikipedia.org Its blockage of K+ channels in T-lymphocytes interferes with the signaling cascade required for proliferation. nih.gov

Falcarindiol's agonism at PPARγ directly influences metabolic signaling pathways. In human preadipocyte-derived adipocytes, falcarindiol treatment was shown to increase the expression of PPARγ target genes such as FABP4, SLC2A4, and ADIPOQ, which are crucial for lipid and glucose homeostasis. nih.gov

Furthermore, the related compound falcarindiol (FAD) has been demonstrated to induce cell death in colon cancer cells by triggering endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). nih.gov FAD treatment leads to increased expression of GRP78 and CHOP, and splicing of XBP1, which are key markers of ER stress. This indicates that FAD can modulate stress-induced signaling pathways that lead to apoptosis. nih.gov

Cellular Uptake and Subcellular Localization Studies Using Mechanistic Probes

Direct studies on the cellular uptake and localization of this compound are unavailable. However, based on the physicochemical properties of related polyacetylenes, some inferences can be made. The hydrophobic nature of the nine-carbon chain would facilitate passive diffusion across the plasma membrane. wikipedia.org Once inside the cell, the subcellular localization would be dictated by its affinity for different organelles and macromolecules. Its lipophilicity might lead to accumulation in lipid-rich environments such as the endoplasmic reticulum and mitochondrial membranes. The specific interactions with proteins, as seen with falcarindiol and PPARγ (a nuclear receptor), suggest that such compounds can also localize to the nucleus. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles of this compound Analogues

Structure-activity relationship (SAR) studies on various polyacetylenes have revealed critical structural features that determine their biological activity.

Degree and Position of Unsaturation: The number and arrangement of triple and double bonds are crucial. For C17-polyacetylenes like cicutoxin, high toxicity is associated with a long conjugated system of double and triple bonds. nih.gov For C14-polyacetylenes acting on the TRPA1 receptor, the presence of two triple bonds and one double bond is considered fundamental for high activity. nih.gov

Presence of Hydroxyl Groups: The position and presence of alcohol functional groups are critical. The toxicity of cicutoxin requires an allylic alcohol and a terminal hydroxyl group. nih.gov

Chain Length: Studies on synthetic polyynes with primary alcohols indicated that those with 10-12 carbons were most efficacious as antimicrobial agents. nih.gov

Table 2: Summary of SAR Findings for Bioactive Polyacetylenes

| Structural Feature | Influence on Biological Activity | Example Compound(s) |

|---|---|---|

| Long Conjugated System (ene-diyne-triene) | Essential for high toxicity | Cicutoxin nih.gov |

| Allylic and Terminal -OH Groups | Requirements for lethal toxicity | Cicutoxin nih.gov |

| Two Triple Bonds, One Double Bond | Fundamental for high activity at TRPA1 | C14-Polyacetylenes nih.gov |

Computational Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

In the absence of experimental data, computational methods provide a powerful tool to predict the potential binding modes of this compound with hypothetical protein targets.

Computational Docking

Computational docking simulations could be employed to predict the preferred orientation of this compound when it binds to a specific protein. This technique involves generating a multitude of possible conformations of the ligand (this compound) and fitting them into the active site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

For a hypothetical protein target, the docking process would reveal key information such as:

Binding Affinity: A numerical score representing the predicted strength of the interaction.

Key Interacting Residues: The specific amino acids within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Predicted Binding Pose: The three-dimensional orientation of the ligand within the binding site.

Table 1: Hypothetical Docking Simulation Data for this compound with a Putative Kinase Target

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | TYR23, LYS45 |

| Hydrophobic Interactions | VAL30, ILE78, LEU89 |

| Predicted Pose | The terminal hydroxyl group forms a hydrogen bond with the backbone carbonyl of TYR23. The triyne chain is situated in a hydrophobic pocket defined by VAL30, ILE78, and LEU89. |

This data is purely illustrative and not based on experimental results.

Molecular Dynamics Simulations

Following computational docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose predicted by docking and to identify any conformational changes in the protein or ligand upon binding.

Key insights from MD simulations would include:

Stability of the Binding Pose: Assessing whether the ligand remains securely bound to the active site over the simulation time.

Conformational Changes: Observing any changes in the protein's structure induced by the binding of this compound.

Solvent Effects: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value |

| Simulation Time | 100 nanoseconds |

| Force Field | AMBER99 |

| Solvent Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

This data is purely illustrative and not based on experimental results.

The combination of computational docking and molecular dynamics simulations would offer a detailed, albeit predictive, understanding of how this compound might interact with specific biological targets at the atomic level. These computational insights would be invaluable for guiding future experimental studies, such as site-directed mutagenesis, to validate the predicted binding modes and to ultimately understand the molecular basis of this novel compound's activity.

Computational Chemistry and Theoretical Modeling of Nona 2,4,8 Triyn 1 Ol

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. arxiv.orgimperial.ac.uk For a molecule like Nona-2,4,8-triyn-1-OL, these calculations can elucidate the distribution of electrons and predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily along the π-system of the conjugated triyne chain, with some contribution from the oxygen lone pairs of the hydroxyl group. The LUMO is also anticipated to be distributed across the polyyne backbone. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Chemical Potential (µ) | -3.85 eV | A measure of the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

Note: The values in this table are hypothetical and represent typical ranges for similar polyyne systems based on theoretical calculations.

The distribution of electron density in this compound is non-uniform due to the presence of the electronegative oxygen atom in the hydroxyl group. This leads to a polarized C-O bond and O-H bond, resulting in a partial negative charge on the oxygen and partial positive charges on the adjacent carbon and hydrogen atoms.

An electrostatic potential (ESP) map visually represents the charge distribution. For this molecule, the ESP map would show a region of high electron density (negative potential) around the oxygen atom, making it a likely site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or deprotonation. The polyyne chain would have a more neutral potential, though the π-electron clouds are polarizable.

Conformational Analysis and Potential Energy Surface Mapping

While the triple bonds in this compound impart rigidity to the carbon chain, the single bonds (C1-C2 and C5-C6, C6-C7, C7-C8) allow for conformational flexibility. Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface (PES).

The goal is to identify the global minimum energy conformation (the most stable structure) and other low-energy local minima. For this compound, the extended, linear-like conformations are expected to be energetically favorable to minimize steric hindrance. The orientation of the hydroxyl group will also be a key factor in determining the most stable conformers due to the potential for intramolecular hydrogen bonding, although this is less likely given the geometry.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. escholarship.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. uncw.edu Predicted shifts can help in the assignment of experimental spectra and in confirming the structure of the molecule. nih.govcomporgchem.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 | 51.5 | H (on O) | 2.5 |

| C2 | 80.1 | H (on C1) | 4.2 |

| C3 | 65.2 | H (on C6) | 2.4 |

| C4 | 78.9 | H (on C7) | 2.4 |

| C5 | 64.8 | H (on C9) | 2.0 |

| C6 | 28.3 | ||

| C7 | 18.5 | ||

| C8 | 79.5 |

Note: These are hypothetical values based on typical shifts for similar functional groups and may vary depending on the computational method and solvent effects.

Vibrational Frequencies: Calculation of the vibrational frequencies (infrared and Raman spectra) is crucial for identifying the characteristic functional groups. rsc.org For this compound, distinct peaks would be predicted for the O-H stretch, C≡C triple bond stretches, C-C single bond stretches, and various bending modes. Comparing the computed spectrum with experimental data can confirm the molecule's structure and provide information about its vibrational modes.

UV-Vis Absorption: The extended π-conjugation in the triyne system suggests that this compound will absorb light in the ultraviolet-visible region. Time-dependent DFT (TD-DFT) is a common method to predict the electronic absorption spectrum, including the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., π → π*). The length of the polyyne chain is a key determinant of the absorption wavelength. acs.org

Reaction Pathway Elucidation and Transition State Analysis of Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. pnas.orgnih.gov For this compound, one could study various transformations, such as the esterification of the hydroxyl group, addition reactions across the triple bonds, or its role in polymerization processes.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. Transition state theory can be applied to calculate theoretical rate constants. This level of detail provides insights into the feasibility of a proposed reaction and the factors that control its outcome.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with its environment. nih.govarxiv.org An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's conformation and dynamics. youtube.commdpi.com

MD simulations can be used to:

Study the conformational changes of the molecule over time.

Investigate the hydrogen bonding network between the hydroxyl group and protic solvents.

Calculate thermodynamic properties such as the free energy of solvation.

Simulate the diffusion of the molecule in a given medium.

These simulations offer a bridge between the static picture provided by electronic structure calculations and the dynamic reality of molecules in solution.

In Silico Screening for Putative Molecular Targets and Interaction Motifs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govnih.gov This approach is instrumental in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov For a novel compound such as this compound, in silico screening can help to generate hypotheses about its mechanism of action by identifying its putative molecular targets.

The process of in silico screening for this compound would commence with the generation of a three-dimensional model of the molecule. This model would then be used to screen against a database of known protein structures. nih.gov The screening process utilizes docking algorithms that predict the preferred orientation of the compound when bound to a protein, as well as the strength of the interaction. dergipark.org.trnih.gov The results of this screening would be a list of potential protein targets, ranked by their predicted binding affinity for this compound.

Once putative molecular targets are identified, the next step involves a detailed analysis of the interaction motifs between this compound and the binding sites of these proteins. These motifs are the specific types of non-covalent interactions that stabilize the protein-ligand complex. For a molecule with the structural features of this compound—a long carbon chain with multiple triple bonds (alkynes) and a terminal hydroxyl group (an alcohol)—several key interaction motifs would be investigated.

The hydroxyl group is a potent hydrogen bond donor and acceptor. nih.gov Therefore, it is expected to form strong hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, asparagine, and glutamine within the protein's binding pocket. These hydrogen bonds are crucial for the specificity and stability of the protein-ligand interaction. nih.gov

The long, rigid, and electron-rich triple bonds of the nonatriyne backbone can participate in several types of interactions. These include pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and pi-cation interactions with positively charged residues such as lysine and arginine. Additionally, the alkyne groups can form weaker hydrogen bonds with suitable donors.

The nine-carbon backbone of this compound is predominantly hydrophobic. This hydrophobic character suggests that the compound would likely interact favorably with nonpolar pockets in a protein target. libretexts.org These hydrophobic interactions are a major driving force for protein folding and ligand binding. muni.cz The hydrophobic effect would drive the nonpolar parts of the molecule away from the aqueous environment and into the hydrophobic core of the protein's binding site, where they can interact with nonpolar amino acid residues like valine, leucine, isoleucine, and alanine. libretexts.org

To illustrate the potential findings from such an in silico study, the following data tables present hypothetical results for the interaction of this compound with two putative protein targets.

Table 1: Hypothetical Putative Molecular Targets for this compound Identified via Virtual Screening

| Rank | Protein Target | Gene Name | Uniprot ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |

| 1 | Cyclooxygenase-2 | PTGS2 | P35354 | -8.5 | Inflammation |

| 2 | Tubulin beta chain | TUBB | P07437 | -8.1 | Cell division, Cytoskeleton |

| 3 | Farnesyl pyrophosphate synthetase | FDPS | P14324 | -7.9 | Cholesterol biosynthesis |

| 4 | Histone deacetylase 2 | HDAC2 | Q92769 | -7.6 | Gene expression regulation |

| 5 | Carbonic anhydrase II | CA2 | P00918 | -7.3 | pH regulation |

Table 2: Hypothetical Interaction Motifs of this compound with the Binding Site of Cyclooxygenase-2 (PTGS2)

| Interacting Residue | Type of Interaction | Distance (Å) |

| Serine 530 | Hydrogen Bond (with -OH) | 2.1 |

| Tyrosine 385 | Hydrogen Bond (with -OH) | 2.4 |

| Arginine 120 | Pi-Cation (with alkyne) | 3.5 |

| Phenylalanine 518 | Pi-Pi Stacking (with alkyne) | 4.2 |

| Valine 349 | Hydrophobic | 3.8 |

| Leucine 352 | Hydrophobic | 4.0 |

| Alanine 527 | Hydrophobic | 3.9 |

It is imperative to note that the data presented in these tables are purely illustrative and intended to exemplify the type of results that would be generated from a computational study. The identification of actual molecular targets and interaction motifs for this compound would require dedicated in silico and subsequent experimental validation.

Analytical Methodologies for Detection and Quantification of Nona 2,4,8 Triyn 1 Ol in Complex Matrices

Development of Extraction and Sample Preparation Protocols from Biological and Environmental Samples

The effective isolation of Nona-2,4,8-triyn-1-OL from complex matrices is a critical first step that significantly influences the accuracy and sensitivity of subsequent analyses. The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the analyte.

For biological samples , such as plant tissues or microbial cultures, solvent extraction is a common approach. Given the alcoholic nature of this compound, polar solvents are generally employed. A mixture of methanol, water, and a small amount of acid (e.g., hydrochloric or formic acid) can be effective in disrupting cell structures and solubilizing the target compound ub.edu. To enhance extraction efficiency, particularly for solid samples, advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are utilized. These methods can reduce extraction time and solvent consumption nih.gov. For liquid biological matrices like plasma or fermentation broth, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are preferred. In LLE, an appropriate organic solvent is used to partition this compound from the aqueous phase nih.gov. SPE offers a more controlled and often more efficient cleanup by using a solid sorbent to selectively retain the analyte, which is then eluted with a small volume of a strong solvent.

For environmental samples , such as soil or water, the protocols must account for lower concentrations and a higher degree of interfering substances. For water samples, pre-concentration is often necessary, which can be achieved using SPE with a suitable stationary phase. For soil and sediment samples, a preliminary extraction with an organic solvent, followed by cleanup steps like column chromatography, is typically required to remove humic acids and other matrix components.

A representative protocol for the extraction of this compound from a plant matrix is outlined below:

| Step | Procedure | Rationale |

| 1. Sample Homogenization | Lyophilize and grind the plant material to a fine powder. | Increases surface area for efficient solvent penetration. |

| 2. Extraction | Macerate the powdered sample with a methanol/water (80:20, v/v) mixture in an ultrasonic bath for 30 minutes at room temperature. | Ultrasound facilitates cell wall disruption and enhances mass transfer of the analyte into the solvent. |

| 3. Filtration and Concentration | Filter the extract and concentrate it under reduced pressure using a rotary evaporator. | Removes solid debris and reduces the volume for subsequent cleanup. |

| 4. Sample Cleanup (SPE) | Re-dissolve the concentrated extract in a minimal amount of the initial solvent and apply it to a C18 SPE cartridge. Wash with a low-polarity solvent to remove non-polar interferences, then elute this compound with a more polar solvent like methanol or acetonitrile. | Selectively isolates the analyte and removes interfering compounds, leading to a cleaner sample for chromatographic analysis. |

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC, SFC) with Diverse Stationary Phases

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely used techniques for the separation of polyacetylenes like this compound from complex mixtures researchgate.netresearchgate.net. The choice of stationary phase and mobile phase composition is crucial for achieving optimal resolution and peak shape.

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. C18 columns are the most common choice, offering excellent retention and separation for a wide range of medium-polarity compounds, including polyacetylenic alcohols researchgate.net. For more polar analytes or to achieve different selectivity, stationary phases with embedded polar groups (e.g., amide or cyano) can be employed nih.gov.

The mobile phase typically consists of a mixture of water and an organic modifier, such as methanol or acetonitrile, often with the addition of a small percentage of formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry detection ub.edu. A gradient elution program, where the proportion of the organic solvent is gradually increased, is often necessary to separate this compound from other components in the extract with varying polarities ub.edu.

Gas chromatography (GC) can also be used for the analysis of this compound, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. However, the thermal lability of some polyacetylenes can be a limitation. Supercritical fluid chromatography (SFC) presents a "green" alternative, using supercritical CO2 as the mobile phase, which can be advantageous for the separation of thermally sensitive compounds.

A typical set of HPLC conditions for the separation of this compound is presented below:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Detection and Quantification Strategies (e.g., UV-PDA, ELSD, Mass Spectrometry, Fluorescence, Chemiluminescence)

Following chromatographic separation, several detection methods can be employed for the identification and quantification of this compound.

UV-Photodiode Array (PDA) Detection : Polyacetylenes, with their conjugated triple bonds, exhibit characteristic ultraviolet (UV) absorption spectra mdpi.com. A PDA detector can record the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally but is expected to be in the range of 200-300 nm.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which is invaluable for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides structural information and can be used for highly selective and sensitive quantification in selected reaction monitoring (SRM) mode researchgate.net.

Fluorescence Detection (FLD) : While this compound itself may not be naturally fluorescent, derivatization with a fluorescent tag can significantly enhance detection sensitivity researchgate.net. This approach is particularly useful for trace-level quantification.

Evaporative Light Scattering Detection (ELSD) and Chemiluminescence Detection : These are universal detectors that can be used for compounds that lack a UV chromophore. ELSD response is dependent on the concentration of the analyte, while chemiluminescence detection relies on a chemical reaction that produces light.

A comparison of common detection methods is provided in the table below:

| Detector | Principle | Selectivity | Sensitivity | Notes |

| UV-PDA | UV absorbance | Moderate | Moderate | Provides spectral information for peak identification. |

| MS | Mass-to-charge ratio | High | High | Provides molecular weight and structural information. |

| FLD | Fluorescence emission | High | Very High | Often requires derivatization. |

| ELSD | Light scattering | Low (Universal) | Moderate | Suitable for non-volatile compounds without a chromophore. |

Validation of Analytical Methods for Specificity, Linearity, Accuracy, Precision, LOD, and LOQ

Validation of the analytical method is essential to ensure that it is reliable and fit for its intended purpose pharmaguideline.comresearchgate.net. The validation process involves evaluating several key parameters as defined by the International Council for Harmonisation (ICH) guidelines nih.govyoutube.com.

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components youtube.com. This is typically demonstrated by analyzing blank and spiked matrix samples and showing that there are no interfering peaks at the retention time of this compound.

Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range youtube.com. This is assessed by analyzing a series of standards at different concentrations and plotting the detector response against concentration. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99 researchgate.net.

Accuracy : Accuracy refers to the closeness of the measured value to the true value youtube.com. It is determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percentage recovery.

Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample youtube.com. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy youtube.com. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

An example of typical validation parameters for an HPLC-UV method for a polyacetylenic compound is shown below:

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | e.g., 1-100 µg/mL | 1-100 µg/mL |

| Accuracy (% Recovery) | 80-120% | 98.5% |

| Precision (RSD) | ≤ 2% | 1.5% |

| LOD | S/N ≥ 3 | 0.1 µg/mL |

| LOQ | S/N ≥ 10 | 0.3 µg/mL |

Application in Natural Product Fingerprinting and Bioprospecting Studies

Chromatographic fingerprinting is a powerful tool for the quality control and authentication of natural products researchgate.netresearchgate.net. An HPLC or UPLC fingerprint of an extract containing this compound provides a characteristic profile of its chemical constituents. By comparing the fingerprint of a sample to that of a reference standard, it is possible to assess its identity, purity, and consistency.

In bioprospecting , fingerprinting can be used to screen a large number of samples for the presence of this compound or other related polyacetylenes. This can help in identifying promising natural sources for the isolation of these compounds. Furthermore, by correlating the chromatographic fingerprint with the biological activity of the extracts, it may be possible to identify the compounds responsible for the observed effects. Chemometric methods, such as principal component analysis (PCA), can be applied to the fingerprint data to classify samples and identify patterns that may not be apparent from visual inspection of the chromatograms ub.edu.

Non-Destructive and Real-Time Analytical Approaches for this compound

While chromatographic methods are highly effective, they are destructive and time-consuming. For certain applications, non-destructive and real-time analytical approaches are desirable.

Raman spectroscopy is a non-destructive technique that can be used to analyze polyacetylenes directly in their native matrix, such as in plant tissue. The characteristic carbon-carbon triple bond stretching vibrations of polyacetylenes give rise to strong and well-defined Raman signals, allowing for their in-situ detection and mapping.

Infrared (IR) spectroscopy , particularly in the attenuated total reflectance (ATR) mode, can also be used for the rapid analysis of this compound, providing information about its functional groups mdpi.comresearchgate.net.

These spectroscopic techniques can be particularly useful for rapid screening of samples and for studying the spatial distribution of this compound in biological tissues without the need for extraction and sample preparation.

Role of Nona 2,4,8 Triyn 1 Ol in Chemical Ecology and Inter Species Interactions

Defensive Mechanisms Against Herbivory and Pathogens in Producer Organisms

Polyacetylenes are well-documented as chemical defense agents in the organisms that produce them, primarily plants and fungi. researchgate.net Their biological activity often stems from their ability to disrupt cellular processes in herbivores and pathogens.

Antimicrobial and Antifungal Activity:

Polyacetylenes exhibit potent antimicrobial and antifungal properties. researchgate.netmdpi.com This activity is crucial for the defense of the producing organism against pathogenic microorganisms. The conjugated triple bonds in the polyacetylene structure are key to their biological activity, often leading to the disruption of fungal membranes by altering their fluidity and permeability. researchgate.net They can also interfere with intracellular signaling pathways in fungi, such as the mitogen-activated protein kinase (MAPK) and calcium signaling systems, which ultimately inhibits fungal growth and reproduction. researchgate.net

Research on various polyacetylenes has demonstrated their effectiveness against a range of microbial threats. For instance, certain polyacetylenes isolated from fungi have been shown to suppress the fatty acid synthesis pathway in other fungi, thereby impeding their proliferation. researchgate.net While direct studies on Nona-2,4,8-triyn-1-OL are not available, its structural similarity to other bioactive polyacetylenes suggests it likely possesses similar antimicrobial capabilities, contributing to the chemical defense arsenal (B13267) of its producer.

Insecticidal Properties:

In addition to antimicrobial actions, many polyacetylenes serve as a defense against herbivorous insects. researchgate.net These compounds can act as anti-feedants, deterring insects from consuming the plant or fungus, or as toxins that negatively impact insect development and survival. The specific mechanisms of action can vary but often involve the disruption of cellular membranes or interference with essential metabolic processes in the insect.

The production of C9 polyacetylenes, a class to which this compound belongs, has been noted in the plant family Asteraceae, a group of plants known for producing a diverse array of defensive secondary metabolites. researchgate.net The presence of such compounds is a key component of the plant's strategy to protect itself from a wide range of herbivores.

Table 1: Defensive Roles of Polyacetylenes in Producer Organisms

| Defensive Mechanism | Target Organism(s) | Mode of Action (General for Polyacetylenes) |

|---|---|---|

| Antifungal | Pathogenic Fungi | Disruption of cell membrane fluidity and permeability, interference with intracellular signaling pathways. researchgate.net |

| Antibacterial | Pathogenic Bacteria | Inhibition of essential metabolic pathways. mdpi.com |

Allelopathic Interactions with Neighboring Plant Species

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Polyacetylenes are among the secondary metabolites that have been identified as having allelopathic properties. mdpi.com

While specific studies on the allelopathic potential of this compound have not been conducted, the known allelopathic activity of other polyacetylenes suggests that it could play a similar role in mediating plant-plant interactions. mdpi.com The extent of its effect would likely depend on its concentration in the soil, its stability, and the susceptibility of the receiving plant species.

Communication and Signaling Roles in Symbiotic or Antagonistic Microbe-Host Relationships

The chemical dialogue between plants and microbes is a complex process that governs the nature of their interactions, which can range from mutualistic to pathogenic. Secondary metabolites, including polyacetylenes, can act as signaling molecules in these interactions. nih.gov

Phenolic compounds are a well-studied group of signaling molecules in plant-microbe interactions. nih.gov While less is known about the specific signaling roles of polyacetylenes, their antimicrobial properties suggest they are likely involved in deterring pathogenic microbes. It is also plausible that they could play a role in shaping the microbial community in the rhizosphere, the soil region directly influenced by root secretions. The production and exudation of this compound could potentially influence the composition and activity of the microbial community in the immediate vicinity of the producing organism, favoring microbes that are tolerant to it and deterring those that are not.

Environmental Persistence, Degradation, and Biotransformation in Ecosystems

The ecological impact of a natural compound is heavily influenced by its persistence and fate in the environment. For this compound, its high degree of unsaturation suggests a potential for reactivity and degradation.

Abiotic Degradation:

Polyacetylenes are known to be relatively unstable, particularly when exposed to UV light and changes in pH. researchgate.net This suggests that this compound released into the environment would likely undergo abiotic degradation processes, such as photo-oxidation. The presence of multiple triple bonds makes the molecule susceptible to attack by reactive oxygen species and other environmental oxidants.

Biotic Degradation:

The biodegradation of organic compounds in the environment is primarily carried out by microorganisms. While specific studies on the biodegradation of this compound are not available, the degradation of related compounds such as long-chain alcohols and other hydrocarbons has been studied. Generally, alcohols can be oxidized by microorganisms to aldehydes and then to carboxylic acids, which can then enter central metabolic pathways. frontiersin.org

The presence of triple bonds in this compound may influence its biodegradability. The degradation of alkynes by microorganisms is considered to be a relatively rare process. researchgate.net However, some bacteria have been shown to utilize alkynes as a carbon source, often involving the cleavage of the triple bond. researchgate.net It is likely that the biodegradation of this compound would involve a consortium of microorganisms with diverse metabolic capabilities.

The rate of degradation would be influenced by various environmental factors, including temperature, moisture, oxygen availability, and the composition of the microbial community. concawe.eu

Table 2: Potential Environmental Fate of this compound

| Process | Description | Influencing Factors |

|---|---|---|

| Abiotic Degradation | Chemical breakdown due to non-biological factors. | UV light exposure, pH, presence of oxidizing agents. researchgate.net |

| Photo-oxidation | Degradation initiated by light. | Intensity and wavelength of light. |

| Biotic Degradation | Breakdown by living organisms, primarily microorganisms. | Microbial community composition, temperature, moisture, oxygen levels. concawe.eu |

| Aerobic Degradation | Breakdown in the presence of oxygen. | Availability of oxygen. |

| Anaerobic Degradation | Breakdown in the absence of oxygen. | Presence of alternative electron acceptors. |

| Biotransformation | Conversion into other chemical forms by organisms. | Metabolic pathways of soil and water microorganisms. |

Ecological Impact of this compound and its Derivatives in Natural Habitats

The ecological impact of this compound and its derivatives is a direct consequence of their biological activities and their fate in the environment. The continuous release of this compound by a producer organism could have significant effects on the surrounding ecosystem.

The antimicrobial and allelopathic properties of this compound would likely influence the composition of both the microbial and plant communities in the immediate vicinity of the producer. This could lead to a reduction in the diversity of susceptible species, creating a zone of influence around the producing organism.

The persistence of the compound and its degradation products in the soil and water would determine the spatial and temporal extent of its ecological effects. Rapid degradation would limit its impact to the immediate surroundings of the producer, while greater persistence could lead to a more widespread and long-lasting influence.

Furthermore, the biotransformation of this compound by microorganisms could lead to the formation of new compounds with different biological activities. These transformation products could have their own unique ecological impacts, further contributing to the complexity of the chemical interactions within the ecosystem. A comprehensive understanding of the ecological impact of this compound would require detailed studies on its effects on a wide range of organisms and its behavior in different environmental compartments.

Nona 2,4,8 Triyn 1 Ol As a Scaffold for Novel Chemical Entities and Functional Materials

Design and Synthesis of Polyacetylene-Based Conjugated Polymers and Oligomers11.2. Development of Fluorescent Probes and Chemical Sensors Utilizing the Triyne Chromophore11.3. Application in Supramolecular Chemistry and Self-Assembly for Nanostructured Materials11.4. Nona-2,4,8-triyn-1-OL as a Precursor for Complex Organic Molecule Synthesis11.5. Catalytic Applications and Ligand Development Based on the this compound Skeleton

Further investigation would require access to proprietary research databases or direct contact with researchers in the specific field of polyacetylene chemistry. It is recommended to verify the chemical name and structure of "this compound" to ensure accuracy and facilitate a more successful literature search.

At present, no data tables or detailed research findings can be provided for this specific compound. A table of mentioned compounds is also not applicable as no related compounds were identified in the context of this compound research.

Future Research Directions and Translational Opportunities in Nona 2,4,8 Triyn 1 Ol Science

Unexplored Biosynthetic Pathways and Enzymatic Mechanisms

A fundamental gap in our understanding of Nona-2,4,8-triyn-1-OL is its natural origin and biosynthetic pathway. The biosynthesis of polyacetylenes is known to diverge significantly between organisms. In many plants of the Asteraceae, Apiaceae, and Araliaceae families, these pathways typically originate from C18 fatty acids, such as oleic acid. mdpi.com The initial and rate-limiting step is the conversion of a double bond into a triple bond to form precursors like crepenynic acid, a reaction catalyzed by specialized desaturase enzymes known as acetylenases. nih.gov Subsequent enzymatic steps, including further desaturations, chain shortening, and functional group modifications, lead to the vast diversity of plant-derived polyacetylenes. nih.gov

In contrast, bacteria have evolved distinct genetic machinery for polyyne assembly. researchgate.net Studies on bacterial polyynes have identified dedicated biosynthetic gene clusters (BGCs) that orchestrate their formation. These clusters often encode a suite of enzymes, including novel desaturases/acetylenases, fatty acyl-AMP ligases, and acyl carrier proteins. researchgate.net Notably, the formation of terminal alcohol moieties in some bacterial polyynes has been linked to the activity of cytochrome P450 monooxygenases. researchgate.net

A primary future objective is the discovery of the organism(s) that produce this compound. This would pave the way for elucidating its unique biosynthetic pathway. Key research questions include:

Does the pathway originate from a fatty acid or a polyketide precursor?

What are the specific enzymes—particularly the acetylenases—responsible for installing the three distinct alkyne functionalities?

How is the terminal alcohol (-1-OL) installed, and at what stage of the assembly line?

Identifying these enzymes will not only illuminate the biosynthesis of this specific molecule but also expand the known toolbox of biocatalysts available for synthetic biology applications.

Table 1: Comparison of Known and Hypothesized Enzymatic Machinery for Polyacetylene Biosynthesis

| Enzyme Class | Known Function in Polyacetylene Biosynthesis | Potential Role in this compound Biosynthesis |

| FAD2-related Desaturase/Acetylenase | Conversion of olefinic bonds to acetylenic bonds (e.g., in crepenynic acid formation). nih.gov | Catalysis of the three desaturation steps to form the triyne system. |

| Fatty Acyl-AMP Ligase / Acyl Carrier Protein | Activation and thiotemplated handling of fatty acid precursors in bacteria. researchgate.net | Involvement in precursor activation if the pathway is of bacterial origin. |